molecular formula C16H15Cl2NO2 B5573823 N-benzyl-2-(2,5-dichlorophenoxy)-N-methylacetamide

N-benzyl-2-(2,5-dichlorophenoxy)-N-methylacetamide

Cat. No.: B5573823
M. Wt: 324.2 g/mol
InChI Key: MVLKHIGQCJDNPB-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,5-dichlorophenoxy)-N-methylacetamide is a useful research compound. Its molecular formula is C16H15Cl2NO2 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0479841 g/mol and the complexity rating of the compound is 334. The solubility of this chemical has been described as 24.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phototoxic Effects of Analog Compounds

Research on the phototoxic effects of benoxaprofen and its analogs, including compounds structurally similar to N-benzyl-2-(2,5-dichlorophenoxy)-N-methylacetamide, has shown significant photohemolysis in human erythrocytes and rat peritoneal mast cells upon UV irradiation. This study suggests the potential phototoxicity of related compounds and underscores the importance of understanding the photoreactivity of such chemicals in biological systems (Sik, Paschall, & Chignell, 1983).

Photocatalytic Oxidation Studies

The photocatalytic oxidation of 2,4-dichlorophenol by CdS in both basic and acidic aqueous solutions has been explored, providing insights into the degradation pathways of chlorophenols. This research highlights the environmental applications of photocatalysis in breaking down persistent organic pollutants, potentially relevant to the environmental fate of related compounds (Tang & Huang, 1995).

Anticonvulsant Activity Evaluation

A study on the synthesis and evaluation of anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives, which share structural motifs with the compound of interest, demonstrated the importance of specific functional groups in modulating biological activity. These results contribute to the design of new therapeutic agents with improved efficacy and specificity (El Kayal et al., 2022).

Fluorescent Probes for Biological Applications

The development of a ratiometric fluorescent probe based on the reaction between methylglyoxal and 2-aminoacetamide for monitoring endogenous methylglyoxal in living cells and diabetic blood samples demonstrates the utility of chemically reactive groups found in compounds like this compound for designing diagnostic tools (Wang et al., 2019).

Environmental Impacts of Agrochemical Formulations

A study on the impurities of dioxin and dioxin-like PCBs in Japanese agrochemical formulations, including compounds structurally related to the chemical of interest, underscores the environmental and health concerns associated with the use of such chemicals. This research emphasizes the need for cleaner production methods and stringent regulatory oversight to mitigate the adverse effects of these substances (Masunaga, Takasuga, & Nakanishi, 2001).

Properties

IUPAC Name

N-benzyl-2-(2,5-dichlorophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-19(10-12-5-3-2-4-6-12)16(20)11-21-15-9-13(17)7-8-14(15)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLKHIGQCJDNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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